An In-depth Technical Guide to 2-(Methylsulfonyl)-5-(tributylstannyl)pyrimidine: Properties, Handling, and Applications in Organic Synthesis
An In-depth Technical Guide to 2-(Methylsulfonyl)-5-(tributylstannyl)pyrimidine: Properties, Handling, and Applications in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Methylsulfonyl)-5-(tributylstannyl)pyrimidine is a key organometallic intermediate of significant interest in the field of medicinal chemistry and drug discovery. Its unique structure, featuring a pyrimidine core functionalized with both a synthetically versatile tributylstannyl group and an activating methylsulfonyl moiety, positions it as a valuable building block for the synthesis of complex heterocyclic compounds. The pyrimidine scaffold is a ubiquitous motif in a vast array of FDA-approved drugs, recognized for its ability to engage in critical biological interactions. This guide provides a comprehensive overview of the known physical and chemical properties of 2-(Methylsulfonyl)-5-(tributylstannyl)pyrimidine, detailed handling and safety protocols, and its primary application as a reactant in palladium-catalyzed cross-coupling reactions.
Core Physicochemical Properties
A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective and safe use in a laboratory setting. While some experimental data for 2-(Methylsulfonyl)-5-(tributylstannyl)pyrimidine is not publicly available, the following table summarizes its key identifiers and known characteristics.
| Property | Value | Source(s) |
| CAS Number | 122476-85-1 | [1][2][3] |
| Molecular Formula | C₁₇H₃₂N₂O₂SSn | [1][2][3] |
| Molecular Weight | 447.22 g/mol | [1][2][3] |
| Physical Form | Presumed to be a liquid at room temperature | Inferred from related compounds |
| Purity | Commercially available at ≥96% | [1][2][3] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Expected to be soluble in common organic solvents such as DMF, dioxane, and toluene. | Inferred from Stille coupling protocols[4][5] |
Note on Data Availability: Extensive searches of scientific literature and chemical databases did not yield experimental data for the melting point, boiling point, or specific solubility of this compound. Researchers should determine these properties experimentally as needed for their specific applications.
Spectroscopic Characterization
At the time of this writing, publicly accessible ¹H NMR, ¹³C NMR, and mass spectrometry data for 2-(Methylsulfonyl)-5-(tributylstannyl)pyrimidine could not be located. For unambiguous identification and quality control, it is imperative that researchers acquiring this compound perform their own analytical characterization.
Synthesis and Chemical Reactivity
The primary utility of 2-(Methylsulfonyl)-5-(tributylstannyl)pyrimidine lies in its application as a coupling partner in the Stille cross-coupling reaction .[6] This palladium-catalyzed reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[6]
The Stille Coupling Reaction: A Mechanistic Overview
The Stille reaction proceeds through a catalytic cycle involving a palladium(0) complex. The generally accepted mechanism consists of three key steps:
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Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide or triflate (R¹-X) to form a Pd(II) complex.
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Transmetalation: The organostannane (in this case, 2-(Methylsulfonyl)-5-(tributylstannyl)pyrimidine) transfers its pyrimidinyl group to the palladium center, displacing the halide or triflate. This is often the rate-determining step.
-
Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the desired product (R¹-pyrimidine) and regenerating the Pd(0) catalyst.
Experimental Protocol: General Procedure for Stille Coupling
The following is a generalized protocol for a Stille coupling reaction using a tributylstannyl pyrimidine derivative. It is crucial to note that specific reaction conditions (catalyst, solvent, temperature, and reaction time) should be optimized for each unique substrate combination.
Materials:
-
2-(Methylsulfonyl)-5-(tributylstannyl)pyrimidine (1.0 - 1.2 equivalents)
-
Aryl or heteroaryl halide/triflate (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if required, e.g., PPh₃, AsPh₃)
-
Anhydrous, degassed solvent (e.g., DMF, dioxane, toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or round-bottom flask, add the aryl/heteroaryl halide/triflate and the palladium catalyst (and ligand, if used).
-
Inert Atmosphere: Seal the flask and subject it to three cycles of vacuum and backfilling with an inert gas.
-
Solvent Addition: Add the anhydrous and degassed solvent via syringe. Stir the mixture for several minutes.
-
Reagent Addition: Add 2-(Methylsulfonyl)-5-(tributylstannyl)pyrimidine to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. The work-up procedure will vary depending on the solvent used. A common method involves quenching the reaction with an aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts, followed by extraction with an organic solvent.
-
Purification: The crude product is then purified, typically by flash column chromatography on silica gel.
Safety, Handling, and Storage
2-(Methylsulfonyl)-5-(tributylstannyl)pyrimidine is a hazardous substance and must be handled with appropriate safety precautions. Organotin compounds, in general, are known for their toxicity.
Hazard Summary:
-
Acute Toxicity: Toxic if swallowed and harmful in contact with skin.[3]
-
Irritation: Causes skin and serious eye irritation.[3]
-
Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[3]
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[3]
Recommended Handling Procedures:
-
Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles and a face shield.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: Wear a laboratory coat, long pants, and closed-toe shoes.
-
-
Waste Disposal: Dispose of all waste containing this compound as hazardous waste in accordance with local, state, and federal regulations.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from strong oxidizing agents.
-
Given the potential for degradation of organotin compounds, it is advisable to store the material under an inert atmosphere (e.g., argon or nitrogen) and at refrigerated temperatures (e.g., 2-8 °C) to ensure its integrity over time.[2]
Conclusion
2-(Methylsulfonyl)-5-(tributylstannyl)pyrimidine is a valuable reagent for the synthesis of functionalized pyrimidines, which are of high interest in drug discovery. Its utility in Stille cross-coupling reactions provides a reliable method for constructing carbon-carbon bonds. However, the lack of comprehensive public data on its physical properties and spectroscopic characterization necessitates that researchers perform these analyses independently. Adherence to strict safety protocols is paramount when handling this toxic and environmentally hazardous compound. This guide serves as a foundational resource, and further experimental investigation is encouraged to fully characterize this important synthetic building block.
References
-
NROChemistry. (n.d.). Stille Coupling. Retrieved from [Link]
-
Rhenium Shop. (n.d.). 2-Methylsulfonyl-5-(tri-n-butylstannyl)pyrimidine, 96%. Retrieved from [Link]
- Google Patents. (n.d.). US10695347B2 - Pyrimidine derivative and use thereof.
- Barbas, S. A., et al. (2021). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.
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NIH Molecular Libraries Program. (n.d.). Figure 2, Mass spectrometry analysis of TR and methylsulfonylnitrobenzoate interaction. Retrieved from [Link]
- Yokoyama, Y. (2015). 1 Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers.
- Google Patents. (n.d.). CN120700500A - A preparation method of 2-methylsulfonyl pyrimidine derivatives.
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Google Patents. (n.d.). (12) United States Patent. Retrieved from [Link]
- Google Patents. (n.d.). US10696657B2 - Methods and intermediates for preparing therapeutic compounds.
- Ali, T. E., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
- Google Patents. (n.d.). CN115043791B - Method for preparing 2-methylsulfonyl-5-trifluoromethyl-1, 3, 4-thiadiazole by continuous oxidation.
- Google Patents. (n.d.). US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.
- Google Patents. (n.d.). US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine.
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PubChem. (n.d.). 2-(Tributylstannyl)pyrimidine. Retrieved from [Link]
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SpectraBase. (n.d.). 2-(Tributylstannyl)pyridine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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GNPS. (n.d.). UCSD Computational Mass Spectrometry Website. Retrieved from [Link]
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